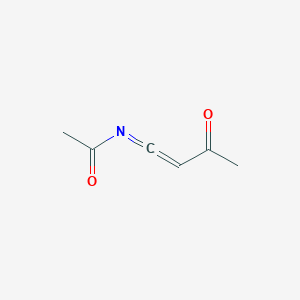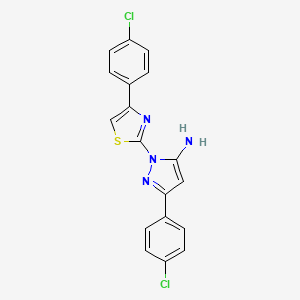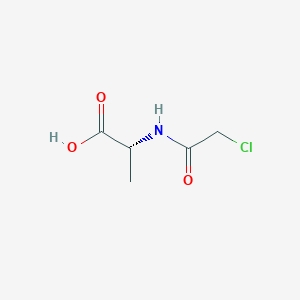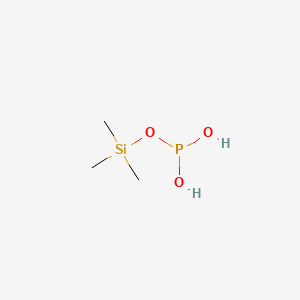
Trimethylsilyl dihydrogen phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-(trimethylsilyl)phosphite is an organophosphorus compound with the chemical formula C3H11O3PSi. It is a derivative of phosphorous acid where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its utility in various chemical reactions and applications, particularly in the field of organic synthesis.
Méthodes De Préparation
Mono-(trimethylsilyl)phosphite can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with phosphorous acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure maximum yield and efficiency.
Analyse Des Réactions Chimiques
Mono-(trimethylsilyl)phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mono-(trimethylsilyl)phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which mono-(trimethylsilyl)phosphite exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can be easily removed under certain conditions, allowing the phosphorus atom to react with other molecules. This reactivity makes it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Mono-(trimethylsilyl)phosphite can be compared with other similar compounds such as tris(trimethylsilyl)phosphite and triethyl phosphite. While all these compounds contain a phosphorus atom bonded to silyl or alkyl groups, mono-(trimethylsilyl)phosphite is unique in having only one trimethylsilyl group, which gives it distinct reactivity and applications. Tris(trimethylsilyl)phosphite, for example, is often used as an additive in lithium-ion batteries due to its ability to form stable interphases on electrode surfaces .
Propriétés
Formule moléculaire |
C3H11O3PSi |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
trimethylsilyl dihydrogen phosphite |
InChI |
InChI=1S/C3H11O3PSi/c1-8(2,3)6-7(4)5/h4-5H,1-3H3 |
Clé InChI |
SYUQQUMHOZQROL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


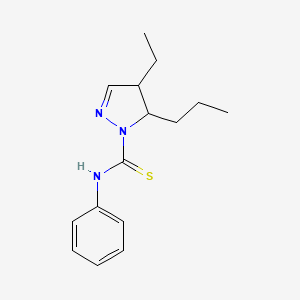

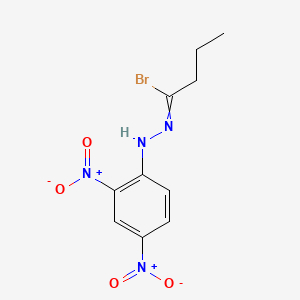
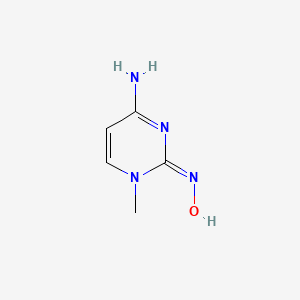
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
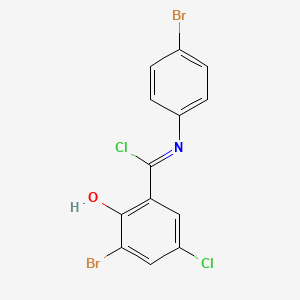
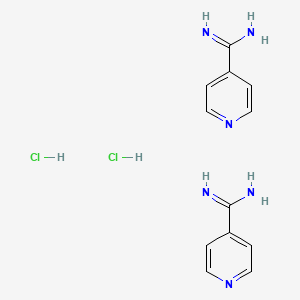
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
